molecular formula C6H7ClF2N2O2S B2687997 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1946818-58-1

5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2687997
CAS No.: 1946818-58-1
M. Wt: 244.64
InChI Key: ASRJPJDMPCGEEW-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a versatile chemical building block primarily used in organic synthesis and drug discovery research. As a sulfonyl chloride derivative of a difluoromethyl-substituted pyrazole, it is highly valuable for constructing sulfonamide functional groups, which are pivotal in developing compounds with diverse pharmacological activities . Pyrazole-sulfonamide hybrids are investigated for their broad biological activities, which include serving as inhibitors of protein glycation and exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of both the pyrazole ring and the sulfonyl chloride handle makes this compound a crucial intermediate for medicinal chemists. The electron-withdrawing difluoromethyl group can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, which are critical parameters in optimizing lead compounds . Researchers utilize this reagent to create targeted libraries of sulfonamide compounds for high-throughput screening against various biological targets. This product is intended for use in a controlled laboratory setting by qualified personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(difluoromethyl)-1,3-dimethylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2N2O2S/c1-3-5(14(7,12)13)4(6(8)9)11(2)10-3/h6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRJPJDMPCGEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)Cl)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a pyrazole ring, followed by the incorporation of the sulfonyl chloride group. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with difluoromethylating agents under specific conditions to introduce the difluoromethyl group. Subsequently, the sulfonyl chloride group is introduced through sulfonylation reactions using reagents such as chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve efficient production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is used as an intermediate in the synthesis of bioactive compounds. Its fluorinated structure enhances the pharmacological properties of derived molecules, making them more effective in biological systems.

Key Findings :

  • Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
  • Research has shown that compounds derived from this sulfonyl chloride exhibit potent activity against various targets, including enzymes involved in cancer progression and infectious diseases.

Agrochemicals

This compound is also utilized in the development of agrochemicals, particularly as a building block for designing herbicides and insecticides. The incorporation of difluoromethyl groups can significantly enhance the herbicidal activity of pyrazole derivatives.

Case Studies :

  • A study demonstrated that derivatives of this compound showed increased efficacy against specific weed species compared to traditional herbicides .
  • The compound's ability to inhibit certain biological pathways in pests makes it a candidate for developing environmentally friendly pest control agents.

Data Table: Comparison of Applications

Application AreaDescriptionExample Compounds
Medicinal ChemistryUsed as an intermediate for synthesizing bioactive moleculesAnticancer agents
AgrochemicalsBuilding block for herbicides and insecticidesPyrazole-based herbicides
Chemical BiologyInvestigating enzyme inhibition and metabolic pathwaysEnzyme inhibitors

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Chloro

  • Key Difference : Chloro substituent at the 5-position instead of difluoromethyl.
  • Impact: Electronic Effects: Chlorine is less electronegative than fluorine, leading to weaker electron-withdrawing effects. This reduces the sulfonyl chloride’s reactivity in nucleophilic substitutions compared to the difluoromethyl analog. Metabolic Stability: Chlorine lacks fluorine’s ability to block metabolic oxidation sites, making Compound A more prone to enzymatic degradation . Molecular Weight: The difluoromethyl group increases molecular weight (e.g., 230.71 g/mol for a chloromethyl analog vs.

Positional Isomerism: 5- vs. 1-Difluoromethyl

Compound B : 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 957490-44-7, )

  • Key Difference : Difluoromethyl group at the 1-position instead of the 5-position.
  • Impact: Steric Effects: The 1-position difluoromethyl group may introduce steric hindrance near the sulfonyl chloride, reducing accessibility in reactions requiring planar transition states. For example, the 5-substituted compound may better align with enzyme active sites due to optimized charge distribution .

Trifluoromethyl vs. Difluoromethyl Derivatives

Compound C : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Key Difference : Trifluoromethyl group at the 3-position and a carbaldehyde instead of sulfonyl chloride.
  • Impact :
    • Electron-Withdrawing Strength : The trifluoromethyl group is more electron-withdrawing than difluoromethyl, which could enhance electrophilicity in adjacent groups. However, the carbaldehyde moiety shifts reactivity toward condensation rather than sulfonylation.
    • Biological Activity : Trifluoromethyl groups are associated with improved lipid solubility and membrane permeability, but the difluoromethyl group offers a balance between lipophilicity and metabolic stability .

Non-Fluorinated Analogs

Compound D : 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1506287-43-9, )

  • Key Difference : Chloromethyl substituent at the 5-position.
  • Impact :
    • Reactivity : The chloromethyl group is less stable under basic conditions, increasing susceptibility to hydrolysis compared to the difluoromethyl analog.
    • Synthetic Utility : Difluoromethyl’s resistance to nucleophilic attack makes it preferable for multi-step syntheses requiring harsh conditions .

Data Table: Comparative Analysis

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Property Differences
Target Compound CF₂H (5) C₇H₈ClF₂N₂O₂S ~247.63 Not explicitly stated High metabolic stability, strong electron-withdrawing effects, optimal reactivity
Compound A (Chloro) Cl (5) C₆H₇Cl₂N₂O₂S 230.71 1506287-43-9 Lower reactivity, higher metabolic lability
Compound B (1-CF₂H) CF₂H (1) C₅H₅ClF₂N₂O₂S 242.62 957490-44-7 Steric hindrance near sulfonyl chloride, altered dipole moment
Compound C (CF₃) CF₃ (3) C₁₂H₉ClF₃N₂OS 329.72 Not explicitly stated Higher lipophilicity, carbaldehyde reactivity
Compound D (CH₂Cl) CH₂Cl (5) C₇H₉Cl₂N₂O₂S 247.13 1506287-43-9 Lower stability under basic conditions

Biological Activity

5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Information:

PropertyValue
Chemical Formula C₆H₇ClF₂N₂O₂S
Molecular Weight 244.65 g/mol
IUPAC Name 4-(difluoromethyl)-2,5-dimethylpyrazole-3-sulfonyl chloride
PubChem CID 121552586

This compound features a difluoromethyl group and a sulfonyl chloride functional group, which contribute to its reactivity and potential applications in various fields, including agrochemicals and pharmaceuticals.

Biological Activity

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity: Studies have shown that pyrazole derivatives can inhibit bacterial growth and possess antifungal properties. For instance, related compounds have demonstrated significant antimicrobial efficacy against various pathogens.
  • Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties. A study reported that certain pyrazole compounds showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.
  • Antimalarial Potential: The compound has been evaluated for its activity against Plasmodium species, with some derivatives showing potent inhibition of dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment .

Case Studies

  • Synthesis and Antimicrobial Testing:
    A series of experiments synthesized various pyrazole derivatives, including this compound. These compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Activity Evaluation:
    In a comparative study, several pyrazole compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes. The compound demonstrated an IC50 value significantly lower than that of traditional anti-inflammatory drugs like diclofenac, indicating its potential as a more effective anti-inflammatory agent.

Research Findings

Recent literature highlights the following findings regarding the biological activity of this compound:

  • Inhibition of COX Enzymes: Compounds derived from this structure have shown selective inhibition of COX-2 over COX-1, suggesting a favorable side effect profile for anti-inflammatory applications .
  • Antimalarial Efficacy: In vitro studies reported IC50 values below 0.03 μM against P. falciparum DHODH, indicating strong potential for development as an antimalarial drug .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation and chlorination of pyrazole precursors. Key steps include:

  • Cyclocondensation of substituted hydrazines with β-keto esters or acetoacetate derivatives under basic conditions (e.g., NaOH or K₂CO₃) .
  • Sulfonation using chlorosulfonic acid or sulfur trioxide, followed by chlorination with reagents like PCl₅ or SOCl₂ .
  • Critical Parameters : Temperature control (0–15°C during sulfonation prevents decomposition), solvent selection (DMF or dichloromethane enhances solubility), and stoichiometric ratios (excess chlorinating agent improves conversion) .
  • Example Data :
PrecursorSulfonation ReagentYield (%)Purity (%)Reference
5-(Difluoromethyl)-1,3-dimethylpyrazoleClSO₃H6895
Ethyl 5-(difluoromethyl)pyrazole-4-carboxylateSO₃7298

Q. What analytical techniques are optimal for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹⁹F NMR confirms substitution patterns. For example, the difluoromethyl group (-CF₂H) shows a triplet at δ ~6.0 ppm (¹H) and a doublet in ¹⁹F NMR .
  • IR Spectroscopy : Stretching frequencies for sulfonyl chloride (S=O at ~1370 cm⁻¹, S-Cl at ~580 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₈ClF₂N₂O₂S) .
  • X-ray Crystallography : Resolves regioselectivity ambiguities in pyrazole ring substitution .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposes above 80°C; DSC/TGA analysis recommended for precise degradation thresholds .
  • Hydrolytic Sensitivity : Reacts with moisture to form sulfonic acid; store under inert gas (N₂/Ar) in anhydrous solvents (e.g., dry DCM) .
  • Light Sensitivity : UV-Vis studies indicate photodegradation under UV light; amber glass vials are essential .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed computationally?

  • Methodological Answer :

  • DFT Calculations : Predict electrophilic substitution preferences (e.g., sulfonation at C4 vs. C5) using Gaussian or ORCA software. Basis sets like B3LYP/6-311+G(d,p) model fluorine’s electronegativity .
  • Transition-State Analysis : Identify kinetic vs. thermodynamic control in sulfonation steps (e.g., meta-directing effects of -CF₂H) .
  • Case Study : For 5-substituted pyrazoles, sulfonyl chloride formation at C4 is favored due to steric hindrance at C5 .

Q. What experimental design strategies optimize reaction scalability while minimizing impurities?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs to screen variables (temperature, stoichiometry, mixing rate). For example, a 2³ factorial design reduced byproducts in chlorination steps by 40% .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic sulfonation (residence time <5 min at 10°C) .
  • In-line Analytics : PAT tools (e.g., FTIR or Raman probes) monitor intermediate formation in real time .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

  • Methodological Answer :

  • Cross-Validation : Compare 2D NMR (COSY, HSQC) with X-ray crystallography. For example, X-ray resolved a C4 sulfonyl chloride assignment disputed by ¹H NMR coupling constants .
  • Dynamic Effects : Account for conformational flexibility (e.g., rotamers in solution vs. solid state) using variable-temperature NMR .
  • Theoretical Modeling : Overlay DFT-optimized structures with X-ray coordinates to identify discrepancies .

Q. What are the mechanistic implications of side reactions during sulfonyl chloride synthesis?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS identifies sulfonic acid (from hydrolysis) or disulfonyl oxides (from over-chlorination) .
  • Kinetic Profiling : Quench studies at timed intervals map intermediate lifetimes (e.g., sulfonic acid transiently forms at 20°C) .
  • Mitigation Strategies : Use scavengers (e.g., DIPEA) to trap HCl byproducts, reducing acid-catalyzed decomposition .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

  • Methodological Answer :

  • Source Variability : Impurity profiles of starting materials (e.g., hydrazine purity <98% reduces cyclocondensation efficiency) .
  • Scale Effects : Milligram-scale reactions often report higher yields than kilogram-scale due to heat dissipation challenges .
  • Analytical Bias : HPLC vs. GC purity assessments may ignore non-volatile byproducts .

Safety and Handling

Q. What are the critical safety protocols for handling this sulfonyl chloride?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), goggles, and lab coats .
  • Ventilation : Use fume hoods with >0.5 m/s face velocity to prevent vapor exposure .
  • Spill Management : Neutralize with sodium bicarbonate or calcium carbonate before disposal .

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